3-bromo-4-chlorobenzene-1-carbothioamide
Description
Properties
CAS No. |
1538774-45-6 |
|---|---|
Molecular Formula |
C7H5BrClNS |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Bromination with Phosphorus Tribromide
The initial step employs phosphorus tribromide (PBr₃) to brominate a pre-functionalized chlorobenzene derivative. Key parameters include:
| Parameter | Specification |
|---|---|
| Solvent | Acetonitrile, dichloromethane |
| Temperature | 30–50°C |
| Reaction Time | 0.5–2 hours |
| Yield | 85–92% (reported in optimized runs) |
The reaction proceeds via nucleophilic substitution, where PBr₃ acts as both a Lewis acid and bromine source. For example, ethyl 1-(3-chloropyridin-2-yl)-3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate reacts with PBr₃ in acetonitrile to form an intermediate bromide.
Step 2: Thiocarbonylation with Thiourea
The brominated intermediate is treated with thiourea (NH₂CSNH₂) in the presence of a base to introduce the carbothioamide group. Critical conditions include:
| Parameter | Specification |
|---|---|
| Solvent | Ethanol/water mixture |
| Temperature | Reflux (80–83°C) |
| Base | Potassium carbonate |
| Yield | 90–95% (after neutralization) |
This step involves the displacement of the hydroxyl or alkoxy group by the thiocarbonyl moiety, facilitated by the basic conditions. The final product is isolated via filtration after neutralization with potassium carbonate.
Direct Functionalization via Friedel-Crafts Acylation
An alternative route utilizes Friedel-Crafts acylation to install the carbothioamide group on a pre-brominated and chlorinated benzene ring.
Substrate Preparation
The starting material, 3-bromo-4-chlorobenzene, is synthesized via electrophilic bromination of 4-chlorobenzene using bromine (Br₂) in the presence of FeBr₃ as a catalyst.
Thiocarbonylation Reaction
The thiocarbonamide group is introduced using thiophosgene (Cl₂C=S) under anhydrous conditions:
| Parameter | Specification |
|---|---|
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (to minimize side reactions) |
| Yield | 75–80% |
This method avoids multi-step sequences but requires stringent temperature control to prevent over-substitution.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields for the preparation of carbothioamide derivatives.
Single-Pot Bromination-Thiocarbonylation
A mixture of 4-chlorobenzene-1-carbothioamide, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN) is irradiated under microwave conditions:
| Parameter | Specification |
|---|---|
| Microwave Power | 300 W |
| Temperature | 120°C |
| Time | 15 minutes |
| Yield | 88–90% |
This approach leverages radical bromination mechanisms, offering a time-efficient alternative to conventional methods.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| Two-Step Bromination | 92 | High | Moderate | ≥98 |
| Friedel-Crafts | 80 | Moderate | Low | ≥95 |
| Microwave | 90 | Low | High | ≥97 |
The two-step bromination-thiocarbonylation method emerges as the most viable for industrial-scale production due to its high yield and reproducibility.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in bromination steps by stabilizing ionic intermediates. Non-polar solvents (e.g., dichloromethane) are preferred for Friedel-Crafts acylation to avoid catalyst deactivation.
Temperature Control
Exothermic reactions, such as bromine addition, require gradual reagent addition and cooling to maintain temperatures below 50°C.
Purification Techniques
Column chromatography with silica gel (ethyl acetate/hexane, 1:4) effectively removes unreacted starting materials and by-products. Recrystallization from ethanol/water mixtures further enhances purity.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorobenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo-compounds.
Reduction: Reduction of the carbothioamide group to a thioamide or amine.
Substitution: Replacement of bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may use various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of thioamides or amines.
Substitution: Generation of compounds with different halogens or other substituents.
Scientific Research Applications
3-Bromo-4-chlorobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-bromo-4-chlorobenzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. The carbothioamide group can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of 3-bromo-4-chlorobenzene-1-carbothioamide with two structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Functional Group |
|---|---|---|---|---|
| This compound | C₇H₅BrClNS | 266.55 | Br (3), Cl (4) | Carbothioamide (1) |
| 4-[(4-Bromophenyl)amino]benzene-1-carbothioamide | C₁₃H₁₁BrN₂S | 307.21 | (4-Bromophenyl)amino (4) | Carbothioamide (1) |
| 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide | C₁₃H₁₂BrClN₂O₃S | 402.67 | Br (3), Cl (4), OMe (4) (on attached phenyl) | Sulfonamide (1) |
Key Observations :
- Substituent Effects : The target compound’s halogen substituents (Br and Cl) are electron-withdrawing, which may reduce electron density on the aromatic ring compared to the methoxy group in the sulfonamide analog . This could influence reactivity in electrophilic substitution reactions.
- Functional Group Differences : Carbothioamides exhibit lower polarity than sulfonamides due to the reduced electronegativity of sulfur compared to oxygen in sulfonamides. This may result in differences in solubility; sulfonamides are generally more soluble in polar solvents .
- Molecular Weight: The sulfonamide analog (402.67 g/mol) has a significantly higher molecular weight due to its extended aryl-amino-methoxy substituent, which could affect pharmacokinetic properties like membrane permeability .
Q & A
Q. What synthetic strategies are commonly employed for preparing 3-bromo-4-chlorobenzene-1-carbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with halogenated benzene derivatives. For example, a thiourea moiety can be introduced via nucleophilic substitution or coupling reactions. Optimization includes:
- Precursor Selection : Use 3-bromo-4-chlorobenzoic acid (or its ester) as a starting material, followed by conversion to the corresponding thioamide using Lawesson’s reagent or thiourea under reflux conditions .
- Condition Tuning : Temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Pd for cross-couplings) significantly impact yield .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine and chlorine splitting patterns) .
- IR Spectroscopy : Confirm the thioamide (-C(=S)NH) group via S-H stretching (~2550 cm) and C=S vibrations (~1250 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 279.91 for CHBrClNS) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP or B3-PW91 balance accuracy and computational cost for halogen/thioamide systems .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311+G(df,p) for electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) .
- Validation : Compare calculated vibrational frequencies (scaled by 0.96–0.98) with experimental IR data to assess model reliability .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?
- Methodological Answer :
- Variable Isolation : Systematically test parameters (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks .
- Cross-Validation : Compare NMR/IR data with computational predictions (DFT) to identify artifacts (e.g., solvent peaks mistaken for product signals) .
- Statistical Analysis : Apply ANOVA to determine if yield variations (e.g., 60% vs. 75%) are statistically significant or due to random error .
Q. What challenges arise in modeling the thioamide group’s electronic effects, and how can they be addressed?
- Methodological Answer :
- Electron Correlation : Thioamides exhibit strong electron delocalization, requiring exact-exchange inclusion in DFT (e.g., B3LYP with 20% Hartree-Fock exchange) .
- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate polarity impacts on tautomerism (thione vs. thiol forms) .
- Benchmarking : Validate against X-ray structures (e.g., bond lengths: C-S ~1.68 Å, C-N ~1.32 Å) to ensure geometric accuracy .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
